

Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)-2-methylpropanoic acid

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Application Note: NMR Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of **2-(4-Ethylphenyl)-2-methylpropanoic acid**, a key intermediate in pharmaceutical synthesis.^{[1][2]} This application note outlines the predicted ¹H and ¹³C NMR spectral data, experimental protocols for sample preparation and data acquisition, and a logical workflow for structural elucidation. The information presented herein is intended to assist researchers in the identification and characterization of this compound and similar molecular structures.

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid (C₁₂H₁₆O₂) is a carboxylic acid derivative with a molecular weight of 192.26 g/mol.^[1] Its structure features a para-substituted aromatic ring, an ethyl group, and a dimethyl-substituted propanoic acid moiety. Accurate structural confirmation and purity assessment are critical in drug development and synthesis, for which NMR spectroscopy is an indispensable analytical technique. This note provides a comprehensive

overview of the expected NMR characteristics of this compound and standardized protocols for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and assignments for **2-(4-Ethylphenyl)-2-methylpropanoic acid**. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 10.0	Singlet (broad)	1H	-COOH
~7.28	Doublet	2H	Ar-H (ortho to $\text{C}(\text{CH}_3)_2$)
~7.15	Doublet	2H	Ar-H (ortho to ethyl)
~2.64	Quartet	2H	$-\text{CH}_2\text{CH}_3$
~1.57	Singlet	6H	$-\text{C}(\text{CH}_3)_2$
~1.23	Triplet	3H	$-\text{CH}_2\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~183	-COOH
~144	Ar-C (para to C(CH ₃) ₂)
~142	Ar-C (para to ethyl)
~128	Ar-CH (ortho to ethyl)
~126	Ar-CH (ortho to C(CH ₃) ₂)
~46	-C(CH ₃) ₂
~28	-CH ₂ CH ₃
~25	-C(CH ₃) ₂
~15	-CH ₂ CH ₃

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **2-(4-Ethylphenyl)-2-methylpropanoic acid** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ may also be used.[\[3\]](#)[\[4\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[\[3\]](#)[\[4\]](#)
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
- If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition

- Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Spectral Width: 16 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
- Acquire a standard ^{13}C NMR spectrum. Typical parameters for a 100 MHz spectrometer are:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
- Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum and reference the spectra to the TMS signal.

Data Interpretation and Visualization

The structural assignment of the NMR signals can be visualized through the following diagrams.

Predicted ^1H NMR Signals

~12.0-10.0 ppm (s, 1H)

~1.57 ppm (s, 6H)

~7.28 ppm (d, 2H)

~7.15 ppm (d, 2H)

~2.64 ppm (q, 2H)

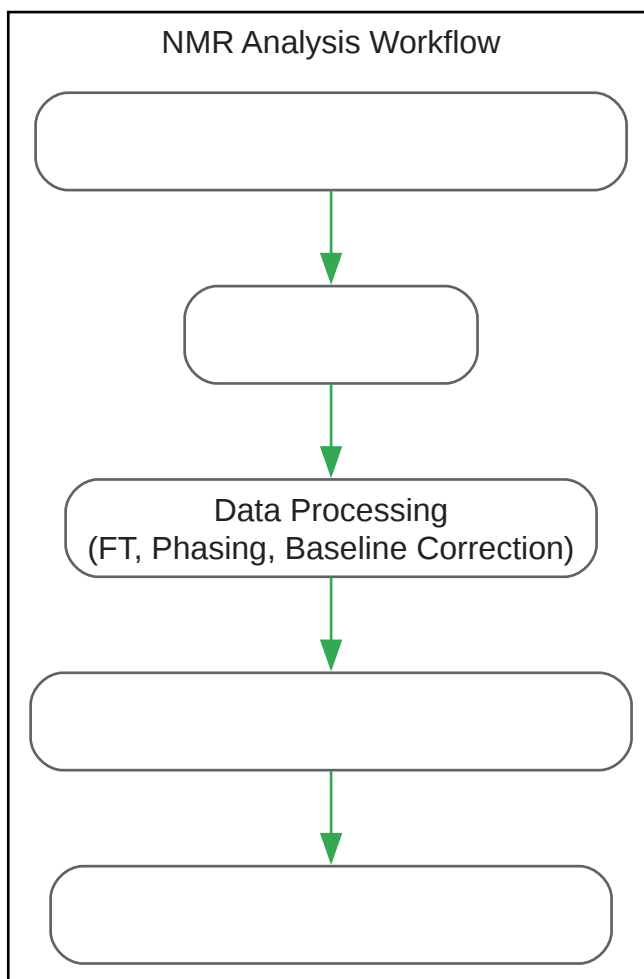
~1.23 ppm (t, 3H)

Molecular Structure and Proton Assignments

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Caption: Molecular structure of **2-(4-Ethylphenyl)-2-methylpropanoic acid** with predicted ^1H NMR assignments.

The following workflow illustrates the general procedure for NMR analysis.



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Caption: General workflow for NMR analysis of small molecules.

Conclusion

This application note provides a foundational guide for the NMR analysis of **2-(4-Ethylphenyl)-2-methylpropanoic acid**. The predicted spectral data and detailed protocols offer a reliable starting point for researchers engaged in the synthesis and characterization of this and related pharmaceutical intermediates. Adherence to these protocols will facilitate

accurate and reproducible NMR analysis, ensuring the structural integrity and purity of the compound of interest.

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